

In-Depth Technical Guide: (R)-4-Hydroxy-piperidin-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-4-Hydroxy-piperidin-2-one

Cat. No.: B1294110

[Get Quote](#)

CAS Number: 1051316-41-6

This technical guide provides a comprehensive overview of **(R)-4-Hydroxy-piperidin-2-one**, a chiral heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis methodologies, and potential applications in the pharmaceutical industry.

Physicochemical Properties

(R)-4-Hydroxy-piperidin-2-one is a chiral building block with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol. While specific experimental data for the (R)-enantiomer is not widely published, the properties of the racemic mixture, 4-hydroxy-2-piperidinone (CAS Number: 476014-76-3), provide a useful reference.

Property	Value (for racemic 4-hydroxy-2-piperidinone)	Reference
Molecular Formula	C ₅ H ₉ NO ₂	[1]
Molecular Weight	115.13 g/mol	[1]
IUPAC Name	4-hydroxypiperidin-2-one	[1]
Synonyms	4-Hydroxy-2-piperidone	[1]
Physical State	Solid (predicted)	
Melting Point	Not reported	
Boiling Point	Not reported	
Solubility	Not reported	

Synthesis of (R)-4-Hydroxy-piperidin-2-one

The enantioselective synthesis of **(R)-4-Hydroxy-piperidin-2-one** is crucial for its application in the development of chiral drugs. Several synthetic strategies have been developed for the preparation of chiral 4-hydroxypiperidin-2-ones, primarily focusing on diastereoselective and enzymatic resolution methods.

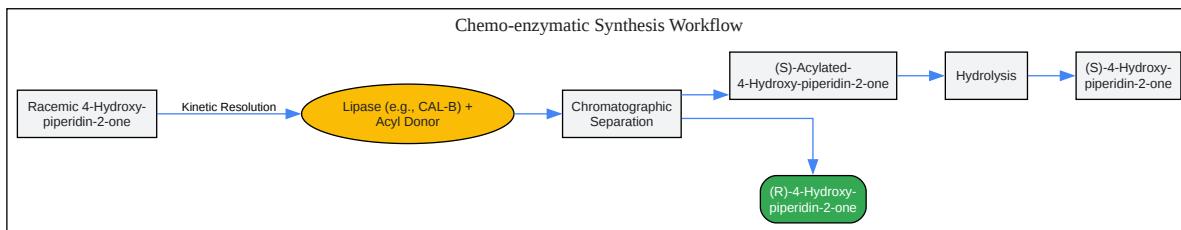
Diastereoselective Synthesis via Cu(I)-Catalyzed Reductive Aldol Cyclization

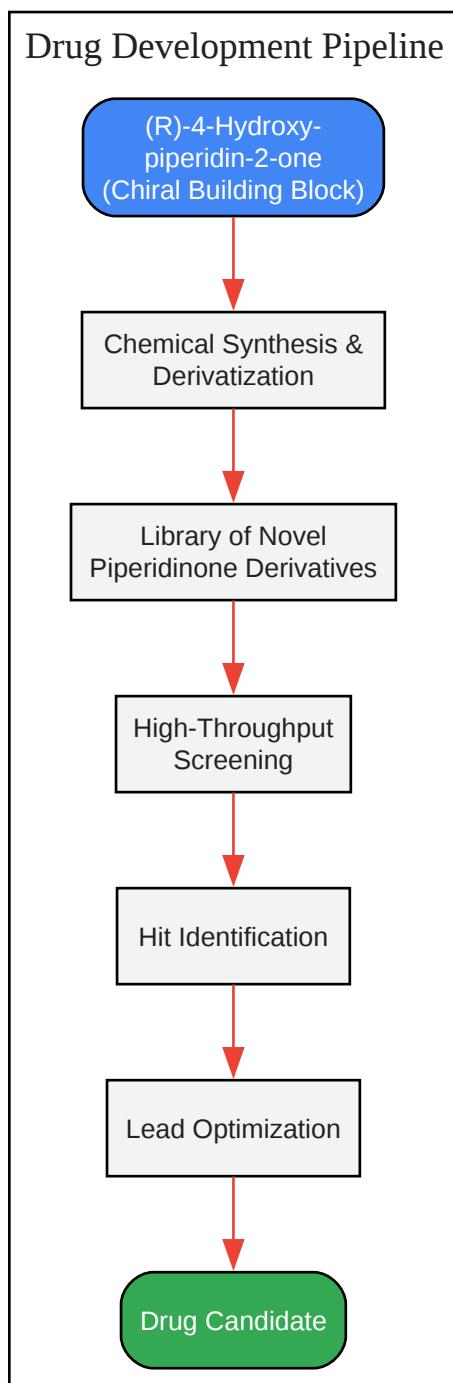
A highly diastereoselective method for preparing 4-hydroxypiperidin-2-ones involves a Cu(I)-catalyzed reductive aldol cyclization of α,β -unsaturated amides with ketones.[\[2\]](#)[\[3\]](#) This approach can be adapted for enantioselective synthesis when combined with proline-catalyzed asymmetric Mannich reactions, yielding highly functionalized piperidin-2-ones.[\[2\]](#)[\[3\]](#)

Experimental Protocol: General Procedure for Cu(I)-Catalyzed Reductive Aldol Cyclization

To be adapted from the general method described by Lam et al.

- To a solution of the α,β -unsaturated amide in a suitable solvent (e.g., THF), add the ketone.


- Introduce a Cu(I) catalyst, such as $[\text{CuH}(\text{PPh}_3)]_6$ (Stryker's reagent).
- The reaction is stirred under an inert atmosphere at a controlled temperature until completion, monitored by TLC or LC-MS.
- Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.


Chemo-enzymatic Synthesis via Lipase-Catalyzed Resolution

Enzymatic resolution is a powerful tool for obtaining enantiomerically pure compounds. Lipases, such as *Candida antarctica* lipase B (CAL-B), are effective in the kinetic resolution of racemic piperidinone derivatives.^[4] This method can be applied to a racemic mixture of 4-hydroxy-piperidin-2-one to selectively acylate one enantiomer, allowing for the separation of the (R) and (S) forms.^{[4][5]}

Experimental Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution

- A racemic mixture of N-protected 4-hydroxy-piperidin-2-one is dissolved in an appropriate organic solvent (e.g., toluene, THF).
- An acyl donor (e.g., vinyl acetate) and a lipase (e.g., Novozym 435, immobilized CAL-B) are added to the solution.^[5]
- The reaction mixture is incubated at a controlled temperature, and the progress of the resolution is monitored by chiral HPLC.
- The reaction is stopped at approximately 50% conversion.
- The acylated enantiomer and the unreacted enantiomer are separated by column chromatography.
- The protecting group and the acyl group are subsequently removed to yield the enantiopure **(R)-4-Hydroxy-piperidin-2-one**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-hydroxy-2-Piperidinone | C5H9NO2 | CID 11251988 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution [mdpi.com]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: (R)-4-Hydroxy-piperidin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294110#r-4-hydroxy-piperidin-2-one-cas-number\]](https://www.benchchem.com/product/b1294110#r-4-hydroxy-piperidin-2-one-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com